![molecular formula C14H22ClNO2 B5487070 N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride](/img/structure/B5487070.png)
N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride is a chemical compound with a complex structure that includes an ethylamine group, a methoxy group, and a propenyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with ethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(3-methylphenoxy)ethanamine hydrochloride
- N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride
- N-ethyl-N-(2-thienylmethyl)ethanamine hydrochloride
Uniqueness
N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride is unique due to its specific structural features, such as the presence of the methoxy and propenyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications and effects.
Properties
IUPAC Name |
N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-6-12-7-8-13(14(11-12)16-3)17-10-9-15-5-2;/h4,6-8,11,15H,5,9-10H2,1-3H3;1H/b6-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXGTHHGMAYTMS-CVDVRWGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)C=CC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCOC1=C(C=C(C=C1)/C=C/C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
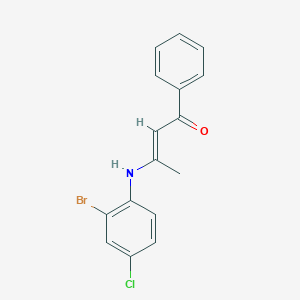
![1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5487016.png)
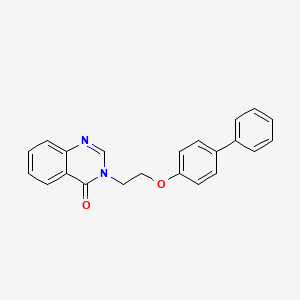
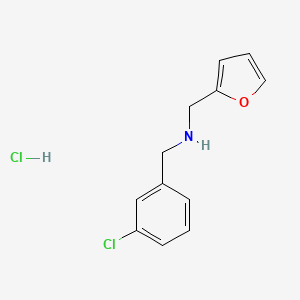
![ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE](/img/structure/B5487035.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-1-(phenylsulfonyl)prolinamide](/img/structure/B5487037.png)
![2-(2,5-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5487041.png)
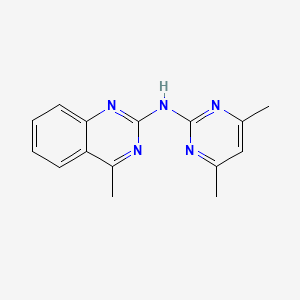
![4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5487049.png)
![6-iodo-3-(3-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5487056.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5487078.png)
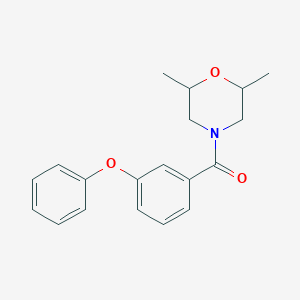
![1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B5487090.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-morpholin-4-ylnicotinamide](/img/structure/B5487102.png)
